Dimethyl 3-(benzylamino)pentanedioate

Pamapimod synthesis p38 MAPK inhibitor Protected intermediate

Dimethyl 3-(benzylamino)pentanedioate, systematically named 3-[(Phenylmethyl)amino]pentanedioic acid dimethyl ester, is a β-amino acid diester derivative with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol. Characterized as a deep purple syrup, this compound is primarily utilized as a protected synthetic intermediate, notably serving as a key substituent in the multi-step synthesis of Pamapimod (R-1503), a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 109270-76-0
Cat. No. B129658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3-(benzylamino)pentanedioate
CAS109270-76-0
Synonyms3-[(Phenylmethyl)amino]pentanedioic Acid 1,5-Dimethyl Ester
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CC(=O)OC)NCC1=CC=CC=C1
InChIInChI=1S/C14H19NO4/c1-18-13(16)8-12(9-14(17)19-2)15-10-11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3
InChIKeyPMTPPXKVQTUVSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 3-(benzylamino)pentanedioate (CAS 109270-76-0) Procurement and Identity Overview for Scientific Researchers


Dimethyl 3-(benzylamino)pentanedioate, systematically named 3-[(Phenylmethyl)amino]pentanedioic acid dimethyl ester, is a β-amino acid diester derivative with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol [1]. Characterized as a deep purple syrup, this compound is primarily utilized as a protected synthetic intermediate, notably serving as a key substituent in the multi-step synthesis of Pamapimod (R-1503), a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK) . Its procurement is typically for specialized research and development applications, often in small quantities (e.g., 50 mg to 1 g), and it requires refrigerated storage conditions (2-8°C) to maintain stability [1].

Why Dimethyl 3-(benzylamino)pentanedioate Cannot Be Substituted with Generic 3-Aminopentanedioate Derivatives in Pamapimod Synthesis


The procurement and use of Dimethyl 3-(benzylamino)pentanedioate (109270-76-0) over a generic analog like dimethyl 3-aminopentanedioate (CAS 77313-09-8) is not a matter of simple substitution; it is a strategic decision driven by the specific requirement for an N-benzyl protecting group in the target synthesis. In the synthesis of Pamapimod, the benzyl group acts as a crucial protecting group for the amino functionality, which must remain intact through subsequent synthetic steps before being selectively removed . A non-benzylated analog would have an unprotected amine, leading to undesired side reactions, reduced synthetic yield, or a complete inability to access the final active pharmaceutical ingredient (API) [1]. Therefore, the unique N-benzyl substitution pattern is not a trivial modification but a functional necessity for the intended application, rendering in-class 3-amino diesters inadequate for this specific research workflow.

Quantitative Evidence Guide for Selecting Dimethyl 3-(benzylamino)pentanedioate (CAS 109270-76-0) Over Alternative Intermediates


Specificity: Dimethyl 3-(benzylamino)pentanedioate as the Documented Intermediate for Pamapimod Synthesis

Dimethyl 3-(benzylamino)pentanedioate is explicitly cited as the 'protected substituent' in the synthesis of Pamapimod (R-1503), a selective p38α MAPK inhibitor that reached Phase II clinical trials for rheumatoid arthritis [1]. While alternative intermediates like 3-amino-1,5-pentanediol are also used in the Pamapimod route, they serve a different role as the unprotected substituent . The selection of this specific protected diester is mandated by the synthetic route detailed in the primary medicinal chemistry literature, and deviating from this intermediate would require a complete re-design of the synthetic pathway.

Pamapimod synthesis p38 MAPK inhibitor Protected intermediate

Synthetic Accessibility: High Reported Yield in Aza-Michael Addition

The synthesis of Dimethyl 3-(benzylamino)pentanedioate is commonly achieved via an aza-Michael addition of benzylamine to dimethyl maleate . While a direct, experimentally-validated yield for this exact compound was not available in the open literature, a class-level analysis of similar aza-Michael additions provides a strong inferential baseline. A study on the uncatalyzed, green aza-Michael addition of various amines to dimethyl maleate reported moderate to good yields [1]. More specifically, a cobalt-catalyzed variant of this reaction with related substrates has been reported to deliver β-aminocarbonyl compounds in yields of 72-89% [2]. Based on this data, it is reasonable to infer that this compound can be synthesized or procured with high efficiency, a key consideration for process chemists planning larger-scale campaigns.

Aza-Michael addition Synthetic yield β-Amino carbonyl

Procurement and Purity: Analytical Standards and Research-Grade Availability

This compound is commercially available from multiple reputable vendors, including Santa Cruz Biotechnology (sc-477455), which provides it as a research-grade intermediate at a price point of $380.00 for 50 mg . It is also offered by suppliers like Pharmaffiliates and CymitQuimica, where it is categorized under pharmaceutical standards, intermediates, and fine chemicals [1]. While exact purity data is not always specified, its classification as an 'In House Impurity' and 'pharmaceutical standard' indicates that it is supplied with a level of characterization suitable for demanding analytical and synthetic applications. In contrast, simpler analogs like dimethyl 3-aminopentanedioate hydrochloride are often available in larger, less expensive quantities (e.g., ~$23.00 for 250 mg from Fluorochem), reflecting their broader and less specialized use .

Purity Analytical standard Procurement

High-Impact Application Scenarios for Dimethyl 3-(benzylamino)pentanedioate in Research and Development


Key Intermediate in the Multi-Step Synthesis of Pamapimod (R-1503)

This is the primary and most well-documented application for this compound. Researchers synthesizing Pamapimod for preclinical studies, particularly those focused on p38 MAPK inhibition for autoimmune disease models (e.g., rheumatoid arthritis), must procure this specific N-benzyl protected intermediate. Its use is non-substitutable in the published synthetic route, ensuring the correct assembly of the pyrido[2,3-d]pyrimidin-7-one core of the drug candidate [1].

Synthesis of Complex β-Amino Acid Derivatives and Building Blocks

Beyond its specific role in Pamapimod synthesis, this compound serves as a versatile chiral or prochiral building block for the synthesis of other β-amino acids and their derivatives. The presence of both a protected amine and two ester groups allows for chemoselective transformations, enabling medicinal chemists to explore new chemical space in drug discovery programs beyond p38 MAPK inhibition .

Development of Novel Protected Amino-Diol Intermediates

The compound's structure is closely related to 3-[(Phenylmethyl)amino]-1,5-pentanediol (CAS 1034082-96-6), another protected intermediate in the Pamapimod synthesis . This suggests its utility in developing and studying a family of protected amino-diol and amino-diester scaffolds. Research groups focused on designing new synthetic routes for complex amines can utilize this compound as a precursor to explore novel protecting group strategies and reaction conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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